2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide
Description
2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide is a synthetic organic compound featuring a substituted phenylmethyl group attached to a dimethylbutanamide backbone. Its molecular formula is C₁₃H₁₇ClFN₂O, with a molecular weight of 278.74 g/mol. Key structural elements include:
- An amide linkage (N-methyl and N-(aryl)methyl substituents), which may influence hydrogen-bonding capacity and bioavailability.
The chloro and fluoro substituents are common in agrochemicals and pharmaceuticals to enhance stability and target affinity .
Properties
Molecular Formula |
C13H18ClFN2O |
|---|---|
Molecular Weight |
272.74 g/mol |
IUPAC Name |
2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C13H18ClFN2O/c1-8(2)12(16)13(18)17(3)7-9-10(14)5-4-6-11(9)15/h4-6,8,12H,7,16H2,1-3H3 |
InChI Key |
LLGIYCHIDAZSTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1=C(C=CC=C1Cl)F)N |
Origin of Product |
United States |
Preparation Methods
Key Structural Components
From a retrosynthetic perspective, 2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide can be dissected into three principal components:
- A valine-derived backbone (2-amino-3-methylbutanoic acid)
- A 2-chloro-6-fluorobenzyl group
- An N-methyl substituent on the amide nitrogen
This analysis suggests multiple potential disconnections, leading to several viable synthetic routes.
Strategic Synthetic Approaches
Three principal strategies emerge for the synthesis of this compound:
- Protected Amino Acid Coupling : Direct coupling of protected valine with N-methyl-(2-chloro-6-fluorobenzyl)amine
- Sequential Alkylation-Amidation : Formation of an amide bond followed by N-alkylation
- Chiral Building Block Approach : Utilization of the natural amino acid (S)-valine as the chiral starting material
Table 1: Comparison of Strategic Approaches
| Approach | Advantages | Disadvantages | Stereochemical Control |
|---|---|---|---|
| Protected Amino Acid Coupling | Direct, fewer steps | Requires pre-formation of secondary amine | Preserved from starting material |
| Sequential Alkylation-Amidation | More readily available starting materials | More steps, potential side reactions | Preserved from starting material |
| Chiral Building Block Approach | High stereochemical purity | Cost of chiral starting materials | Excellent (>99% ee possible) |
Detailed Synthetic Procedures
Method 1: Protected Amino Acid Coupling Approach
This approach utilizes protected (S)-valine as the starting material, maintaining the stereochemical integrity throughout the synthesis. The methodology is adapted from similar N-benzyl amino acid derivatives syntheses:
Procedure:
- Protection of (S)-valine amino group : (S)-valine is protected using di-tert-butyl dicarbonate (Boc₂O) in a THF/water mixture with sodium hydroxide as the base.
- Synthesis of N-methyl-(2-chloro-6-fluorobenzyl)amine : This intermediate can be prepared through reductive amination of 2-chloro-6-fluorobenzaldehyde with methylamine, using sodium cyanoborohydride as the reducing agent.
- Amide coupling : The protected valine is coupled with N-methyl-(2-chloro-6-fluorobenzyl)amine using HATU as the coupling agent and DIPEA as the base in DMF.
- Deprotection : The Boc protecting group is removed using trifluoroacetic acid in dichloromethane to yield the final product.
Table 2: Reagents and Conditions for Protected Amino Acid Coupling Approach
Method 2: Sequential N-Alkylation Approach
This method involves amide formation followed by N-alkylation, based on approaches described for similar compounds:
Procedure:
- Protection and activation of (S)-valine : (S)-valine is protected and activated as described in Method 1.
- Amide formation with methylamine : The protected valine is coupled with methylamine using PyBOP as the coupling agent.
- N-alkylation : The resulting secondary amide is alkylated with 2-chloro-6-fluorobenzyl bromide using potassium carbonate as the base in DMF.
- Deprotection : The protecting group is removed using hydrochloric acid in dioxane to yield the target compound.
Table 3: Reagents and Conditions for Sequential N-Alkylation Approach
Method 3: Chiral Building Block Approach using N-Protected (S)-Valine
This method focuses on maintaining high stereochemical purity by using (S)-valine as the chiral building block:
Procedure:
- Synthesis of N-Cbz-(S)-valine : (S)-valine is protected with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions.
- Activation and coupling : The protected amino acid is activated with N,N'-carbonyldiimidazole (CDI) and coupled with N-methyl-(2-chloro-6-fluorobenzyl)amine.
- Deprotection : The Cbz protecting group is removed through hydrogenation using palladium on carbon as the catalyst.
Table 4: Reagents and Conditions for Chiral Building Block Approach
Optimization of Reaction Parameters
Amide Coupling Optimization
The amide coupling step is critical for achieving high yields and stereochemical purity. Various coupling agents and conditions can be optimized based on the specific requirements:
Table 5: Optimization of Amide Coupling Conditions
The choice of coupling agent significantly impacts reaction efficiency. HATU typically provides superior results but at higher cost, while EDC/HOBt offers a good balance between cost and efficiency.
N-Alkylation Optimization
For methods involving N-alkylation steps, the following parameters can be optimized:
Table 6: Optimization of N-Alkylation Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Relative Efficiency | References |
|---|---|---|---|---|---|
| K₂CO₃ | DMF | 60 | 12 | ++ | |
| Cs₂CO₃ | DMF | 40 | 8 | +++ | |
| NaH | THF | 0 to RT | 6 | + | |
| DBU | MeCN | RT | 24 | + |
Cesium carbonate generally provides superior results due to its higher solubility in organic solvents, though at increased cost compared to potassium carbonate.
Stereochemical Considerations
Maintaining stereochemical purity is crucial for this compound. Studies on similar compounds indicate that:
- Direct coupling methods preserve the stereochemistry of the starting amino acid
- Basic conditions during N-alkylation can cause partial racemization in some cases
- Shorter reaction times and lower temperatures generally help preserve stereochemical integrity
Table 7: Factors Affecting Stereochemical Purity
Purification and Characterization
Purification Methods
Based on documented approaches for similar compounds, several purification methods can be employed:
Table 8: Purification Methods for this compound
Analytical Characterization
For proper characterization of this compound, the following analytical methods are recommended based on similar compounds:
Table 9: Recommended Characterization Methods
Scale-up Considerations
For scaling the synthesis from laboratory to industrial scale, several modifications should be considered:
Table 10: Scale-up Considerations for Different Synthetic Approaches
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chlorofluorophenyl group can be reduced to form a more saturated compound.
Substitution: The chlorine atom in the chlorofluorophenyl group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce hydroxyl or alkoxy-substituted compounds.
Scientific Research Applications
2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Halogen Substitution Patterns
- The target compound’s 2-chloro-6-fluorophenyl group contrasts with 4-chloro-2-phenyl in 3-chloro-N-phenyl-phthalimide (). Ortho-substitution (2,6 positions) may sterically hinder metabolic oxidation, enhancing half-life compared to para-substituted analogs .
- Fluorine in the target compound improves electronegativity and metabolic stability versus purely chlorinated analogs (e.g., N-[4-(2-chloroacetyl)phenyl]methanesulfonamide) .
Backbone and Functional Group Variations
- The thioxomethyl group in the compound introduces sulfur, which may confer redox activity or metal chelation properties absent in the target compound .
Biological Activity
The compound 2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide is of significant interest in pharmacological research due to its potential therapeutic applications, particularly in oncology and other disease areas. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a chloro-fluorophenyl moiety that is critical for its biological activity. The presence of the amino group and the dimethylbutanamide side chain contributes to its pharmacological properties.
Research indicates that this compound acts primarily as an inhibitor of AKT activity . AKT (Protein Kinase B) is a pivotal signaling molecule involved in cell proliferation and survival pathways. Inhibition of AKT has been associated with reduced tumor growth and enhanced apoptosis in cancer cells .
Biological Activity
1. Antitumor Effects
- In vitro Studies: The compound exhibits potent antiproliferative effects against various cancer cell lines. For instance, studies have shown IC50 values indicating significant inhibition of cell growth in solid tumors.
- In vivo Studies: Animal models demonstrate that treatment with this compound leads to reduced tumor burden and improved survival rates compared to control groups .
2. Anti-inflammatory Properties
- The compound has shown promise in treating inflammatory conditions such as arthritis by modulating immune responses through AKT pathway inhibition. This mechanism helps reduce cytokine production and inflammation markers .
Case Studies
Case Study 1: Cancer Treatment
In a preclinical study involving human tumor xenografts, administration of this compound resulted in a tumor growth inhibition rate exceeding 50% compared to untreated controls. This study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics .
Case Study 2: Arthritis Management
Another investigation focused on the compound's effects on animal models of arthritis. Results indicated a significant reduction in joint swelling and pain scores, correlating with decreased levels of inflammatory mediators such as TNF-alpha and IL-6 .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics with moderate bioavailability. Studies indicate that the compound can be administered orally or parenterally, with peak plasma concentrations achieved within hours post-administration .
Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide, and how can reaction yields be improved using statistical experimental design?
- Methodological Answer : Multi-step synthesis often faces challenges in low yields, as seen in analogous amide derivatives (e.g., 2-5% yields in AZD8931 synthesis) . To optimize, employ Design of Experiments (DoE) principles to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). Statistical tools like response surface methodology (RSM) can identify critical factors and interactions, minimizing trial-and-error approaches . For example, fractional factorial designs reduce the number of experiments while capturing key variables affecting yield and purity.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Combine NMR (¹H/¹³C for backbone confirmation), FT-IR (amide bond validation), and high-resolution mass spectrometry (HR-MS) for molecular weight verification . For purity assessment, use reverse-phase HPLC with UV detection (λ ~250–280 nm for aromatic/amide absorption) and GC-MS to detect volatile byproducts. Cross-validate results with elemental analysis to ensure stoichiometric consistency.
Advanced Research Questions
Q. How can computational chemistry tools (e.g., DFT, molecular dynamics) predict the reactivity and stability of this compound under varying experimental conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron distribution at reactive sites (e.g., the chloro-fluorophenyl group) to predict hydrolysis or oxidation susceptibility . Pair this with molecular dynamics simulations to assess conformational stability in solvents like DMSO or water. Software suites (e.g., Gaussian, ORCA) enable thermodynamic parameter estimation (ΔG, activation barriers) for reaction feasibility . Validate predictions with kinetic experiments under controlled pH/temperature.
Q. What strategies are recommended for resolving contradictions in bioactivity data across different in vitro and in vivo models for this compound?
- Methodological Answer : Contradictions may arise from model-specific pharmacokinetics or off-target effects. Conduct meta-analysis of dose-response curves across studies, adjusting for variables like cell line specificity or metabolic clearance rates . Use comparative structural analysis (e.g., aligning with bistramide A or acetaminophen derivatives) to identify functional groups influencing bioactivity divergence . Validate hypotheses via knockout/knock-in models or isotopic labeling to trace metabolite pathways.
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups responsible for observed biological activity?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing chlorine with bromine, modifying the methylbutanamide chain). Test analogs in high-throughput screening assays (e.g., enzyme inhibition, cytotoxicity). Use 3D-QSAR models (e.g., CoMFA, CoMSIA) to map steric/electrostatic contributions to activity . Cross-reference with crystallographic data (if available) to confirm binding modes.
Q. What advanced purification techniques (e.g., membrane separation, chromatography) are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer : For polar byproducts, employ size-exclusion chromatography or membrane ultrafiltration (MWCO ~1–3 kDa) to separate based on molecular weight . For enantiomeric purity, use chiral stationary phase HPLC (e.g., cellulose-based columns). Optimize solvent systems via DoE to balance resolution and throughput .
Data Management and Reproducibility
Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?
- Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and computational inputs/outputs in public repositories (e.g., PubChem, Zenodo) . Use electronic lab notebooks (ELNs) with version control to track protocol modifications. For bioassays, follow MIAME or ARRIVE guidelines to standardize reporting .
Theoretical and Mechanistic Insights
Q. What theoretical frameworks guide the mechanistic analysis of this compound’s interactions with biological targets?
- Methodological Answer : Apply molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to receptors like GPCRs or kinases . Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . For reaction mechanisms, use Marcus theory to analyze electron transfer kinetics or Hammett plots to correlate substituent effects with reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
